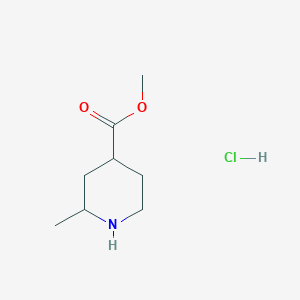

Methyl 2-methylpiperidine-4-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

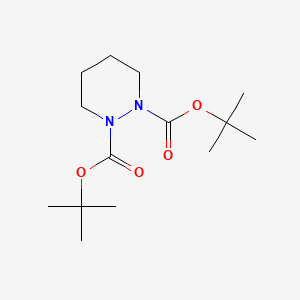

“Methyl 2-methylpiperidine-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It is a solid substance and is used as a reactant for the synthesis of various compounds .

Molecular Structure Analysis

The molecular structure of “Methyl 2-methylpiperidine-4-carboxylate hydrochloride” can be represented by the InChI code1S/C8H15NO2.ClH/c1-6-3-4-9-7(5-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-methylpiperidine-4-carboxylate hydrochloride” are not available, it is known to be used as a reactant in the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Physical And Chemical Properties Analysis

“Methyl 2-methylpiperidine-4-carboxylate hydrochloride” is a solid substance . It has a molecular weight of 193.67 . The compound is stored at room temperature .Scientific Research Applications

Formation Constants and Conformational Analysis

Research by McGregor et al. (2018) utilized quantitative 13C nuclear magnetic resonance (NMR) spectroscopy to investigate the speciation in systems involving 2-methylpiperidine, a closely related compound to Methyl 2-methylpiperidine-4-carboxylate hydrochloride. This study revealed that the carbamate of 2-methylpiperidine is a stable species in aqueous solutions, providing essential data for understanding the chemical behavior of similar compounds (McGregor et al., 2018).

Large-Scale Synthesis Processes

Chen et al. (2019) developed a simple and robust process for synthesizing 4-Methylenepiperidine hydrochloride, another compound closely related to Methyl 2-methylpiperidine-4-carboxylate hydrochloride. This study emphasizes the importance of efficient synthesis processes for compounds used in drug development, highlighting the relevance for similar compounds (Chen et al., 2019).

Application in Material Science and Biochemistry

Toniolo et al. (1998) explored the use of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a compound structurally similar to Methyl 2-methylpiperidine-4-carboxylate hydrochloride, in material science and biochemistry. This compound has been shown to be an effective inducer in peptides and a useful probe in various applications, suggesting potential uses for Methyl 2-methylpiperidine-4-carboxylate hydrochloride in similar fields (Toniolo et al., 1998).

Catalytic Applications

Research by Egorova et al. (2002) studied the hydrodenitrogenation of 2-methylpiperidine, which is crucial in understanding the reactivity of nitrogen-containing compounds like Methyl 2-methylpiperidine-4-carboxylate hydrochloride in catalytic processes. This study provides insights into the reaction mechanisms and potential applications in catalysis (Egorova et al., 2002).

Conformational Studies and Crystallography

Dega-Szafran et al. (2006) conducted a study on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, which is structurally related to Methyl 2-methylpiperidine-4-carboxylate hydrochloride. The research focused on crystallography and conformational analysis, contributing to the broader understanding of the physical and chemical properties of similar compounds (Dega-Szafran et al., 2006).

Safety and Hazards

properties

IUPAC Name |

methyl 2-methylpiperidine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-5-7(3-4-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARIIFVOZSXRPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene](/img/structure/B2944951.png)

![4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2944952.png)

![2-((2-oxo-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944953.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2944958.png)

![6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2944961.png)

![N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2944968.png)

![2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2944973.png)